molecular formula C20H11FO2 B13810713 Anthraquinone, 1-(o-fluorophenyl)- CAS No. 20760-62-7

Anthraquinone, 1-(o-fluorophenyl)-

Cat. No.: B13810713
CAS No.: 20760-62-7
M. Wt: 302.3 g/mol
InChI Key: AABZSRJXKLCYMT-UHFFFAOYSA-N
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Description

Anthraquinone, 1-(o-fluorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, dye production, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthraquinone, 1-(o-fluorophenyl)- typically involves the introduction of a fluorophenyl group into the anthraquinone structure. This can be achieved through various synthetic routes, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on the anthraquinone ring with a fluorophenyl group under basic conditions.

    Friedel-Crafts Acylation: This method involves the acylation of anthraquinone with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of Anthraquinone, 1-(o-fluorophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Anthraquinone, 1-(o-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The fluorophenyl group can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and organometallic compounds are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinone derivatives with enhanced electron-accepting properties.

    Reduction Products: Hydroquinone derivatives with increased electron-donating properties.

    Substitution Products: Compounds with additional functional groups, enhancing their chemical versatility.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Anthraquinone, 1-(o-fluorophenyl)- can be compared with other anthraquinone derivatives to highlight its uniqueness:

Properties

CAS No.

20760-62-7

Molecular Formula

C20H11FO2

Molecular Weight

302.3 g/mol

IUPAC Name

1-(2-fluorophenyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H

InChI Key

AABZSRJXKLCYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F

Origin of Product

United States

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